5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C11H11ClN2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with 3-phenylpropyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,2,4-thiadiazole: A precursor in the synthesis of 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole.
3-Phenylpropyl mercaptan: Another precursor used in the synthesis.
Other Thiadiazole Derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylpropylsulfanyl group on the thiadiazole ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-chloro-3-(3-phenylpropylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S2/c12-10-13-11(14-16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKDRHAIKIXJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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